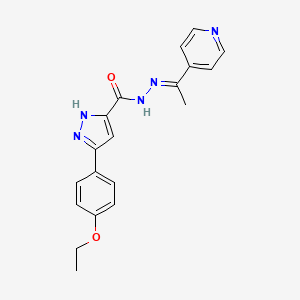

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

634883-08-2 |

|---|---|

Molecular Formula |

C19H19N5O2 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H19N5O2/c1-3-26-16-6-4-15(5-7-16)17-12-18(23-22-17)19(25)24-21-13(2)14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |

InChI Key |

VGJHMKKPIIMCMA-FYJGNVAPSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the 3-(4-ethoxyphenyl) substituent, a modified approach is required.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate + Ethyl 4-ethoxybenzoylacetate | Reflux in ethanol, 6–8 hours | ~70% |

Mechanism :

-

Knoevenagel condensation : Formation of a β-keto ester intermediate.

-

Cyclization : Hydrazine attacks the carbonyl group, followed by dehydration to form the pyrazole ring.

Stage 2: Carbohydrazide Functionalization

Hydrazide Formation via Nucleophilic Substitution

The 5-position of the pyrazole is functionalized using hydrazine hydrate under acidic or basic conditions.

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | Hydrazine hydrate, HCl (catalyst) | Reflux in ethanol, 5 hours | 63–89% |

Key Optimization :

-

Catalysts : HCl or SOCl₂ enhance carboxylic acid activation.

-

Solvents : Ethanol or THF improve solubility and reaction efficiency.

Stage 3: Schiff Base Condensation

Ethylidene Hydrazone Formation

The carbohydrazide undergoes condensation with pyridin-4-yl acetaldehyde to form the ethylidene hydrazone.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Pyridin-4-yl acetaldehyde + Glacial acetic acid | Reflux in ethanol, 8–10 hours | 70–92% |

Mechanism :

-

Nucleophilic attack : The hydrazide’s amine attacks the aldehyde’s carbonyl.

-

Dehydration : Water elimination forms the Schiff base (C=N bond).

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for Schiff base formation.

| Method | Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 7–9 hours | 61–77% | Ethanol, reflux, ZnCl₂ catalyst | |

| Microwave | 8–10 min | 79–92% | Ethanol, 250 W, pulsed irradiation |

Advantages :

-

Energy efficiency : Rapid heating minimizes side reactions.

Critical Reaction Parameters

Solvent and Catalyst Effects

Purification and Characterization

Recrystallization Protocols

| Step | Solvent System | Purity | Reference |

|---|---|---|---|

| Initial precipitation | Ethanol/water (1:1) | ~80% | |

| Final recrystallization | Methanol/ethyl acetate | >95% |

Spectroscopic Data :

-

¹H NMR : Peaks at δ 10.5–12.7 ppm (NH hydrazide), δ 8.3–8.5 ppm (pyridine H), δ 4.2–5.7 ppm (ethylidene CH₂).

-

IR : Stretching at 1670–1690 cm⁻¹ (C=O), 1220–1250 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Industrial-Scale Considerations

Chemical Reactions Analysis

2.1. Condensation Reactions

The ethylidene linkage forms through condensation with carbonyl compounds. For example:

-

Reaction with aldehydes (e.g., pyridine-4-carbaldehyde) under acidic conditions yields ethylidene derivatives .

-

Mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the hydrazide group, and elimination of water .

2.2. Hydrazone Formation

Hydrazide groups react with carbonyl compounds to form hydrazones. This is critical for the compound’s structure:

-

Example: Reaction of hydrazine derivatives with 3-acetylpyridine forms hydrazide-hydrazone frameworks .

-

Analytical data (NMR, IR) confirm the formation of C=N bonds and hydrazide groups .

2.3. Nucleophilic Substitutions

Pyrazole rings undergo electrophilic substitution due to their aromatic stability. Common reactions include:

-

Chlorination/Sulfonation : Pyrazole rings react with Cl2/SO3H to introduce substituents .

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions .

Analytical Techniques for Reaction Monitoring

Key methods to track reaction progress include:

-

Thin-layer chromatography (TLC) : Monitors purity and reaction completion .

-

Nuclear magnetic resonance (NMR) : Confirms structural features (e.g., singlet for CH2 groups, multiplets for aromatic protons) .

-

Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Biological Implications of Reactivity

The compound’s reactivity may influence its pharmacological profile:

-

Enzyme inhibition : Hydrazide groups can bind to metalloenzymes (e.g., COX-2), modulating inflammatory pathways .

-

Apoptosis induction : Structural features (e.g., pyridine moieties) may interact with DNA or kinases in cancer cells .

Comparative Reactivity of Structural Analogs

| Analog | Key Structural Difference | Reactivity Implications |

|---|---|---|

| 3-(2-Ethoxyphenyl) derivative | Ethoxy group at phenyl ortho | Altered steric hindrance, solubility |

| 3-(4-Chlorophenyl) derivative | Chlorine substituent | Enhanced electrophilicity for substitution |

| Pyridinylmethylidene derivative | Shorter ethylidene chain | Reduced conjugation, altered stability |

Scientific Research Applications

Biological Activities

Research indicates that compounds with pyrazole and pyridine structures exhibit a range of biological activities. The following are notable applications:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing pyrazole rings have demonstrated antimicrobial activities against bacteria and fungi. The unique structure of this compound may contribute to its ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antidiabetic Effects

The incorporation of certain functional groups in pyrazole-based compounds has been linked to antidiabetic activity by modulating glucose metabolism and enhancing insulin sensitivity .

Case Study 1: Anticancer Screening

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several pyrazole derivatives, including the target compound, and evaluated their anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting that structural modifications could enhance potency .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of various pyrazole compounds. The findings demonstrated that certain derivatives exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity is influenced by substituents on the pyrazole ring and the hydrazone moiety. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity and may improve membrane permeability.

- Halogen substituents (e.g., Cl in ) correlate with higher antimicrobial and anticancer activity due to increased electrophilicity .

- Pyridine vs. Thiophene : The pyridin-4-yl group in the target compound may offer stronger hydrogen-bonding interactions compared to thiophene’s aromatic π-π stacking .

Hydrazone Modifications: Nitrophenyl (e.g., ) and hydroxyphenyl (e.g., ) groups alter electronic properties and redox activity.

Pharmacological Activity Trends

- Anticancer Activity : Compound 26 in (IC₅₀ = 8.2 µM against A549 cells) highlights the importance of chloro and tert-butyl groups. The target compound’s ethoxy group may reduce cytotoxicity but improve selectivity.

- Antibacterial Activity : Halogenated derivatives (e.g., ) show superior activity compared to methoxy/nitro analogs, suggesting the target compound’s ethoxy group may limit antibacterial efficacy .

- Anti-inflammatory Potential: Pyridine-containing analogs (e.g., ) demonstrate anti-inflammatory effects via COX-2 inhibition, suggesting a plausible mechanism for the target compound .

Computational Insights

AutoDock Vina () predicts binding affinities by simulating ligand-receptor interactions. For example:

- The pyridin-4-yl group may bind to ATP pockets in kinases.

- Ethoxyphenyl’s bulkiness could hinder binding in some targets but enhance it in others (e.g., estrogen receptors).

Biological Activity

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of pyrazole derivatives. Its structure includes a hydrazone linkage, which is formed between a pyrazole core and an ethylidene group from a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C19H19N5O2

- Molecular Weight : 349.4 g/mol

- CAS Number : 634883-08-2

- IUPAC Name : 3-(4-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

The compound's unique combination of functional groups allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. The mechanism often involves the modulation of signaling pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of the bacterial cell membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives similar to this compound have shown promising results against cancer cell lines such as A549 (lung cancer) with IC50 values indicating significant growth inhibition . The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of pyrazole derivatives, compounds were tested using a carrageenan-induced rat paw edema model. Several derivatives exhibited potent anti-inflammatory effects comparable to ibuprofen, with effectiveness measured at various time points post-administration .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial activity of pyrazole derivatives against multiple bacterial strains. The results indicated that certain compounds showed over 70% inhibition of bacterial growth at concentrations as low as 40 µg/mL, suggesting their potential use as antimicrobial agents .

Anticancer Activity Evaluation

A recent investigation into the anticancer properties of pyrazole-based compounds revealed that certain derivatives led to significant apoptosis in cancer cell lines. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Contains a nitrophenyl group | Antimicrobial activity |

| 4-Ethoxyphenyl-hydrazone derivatives | Similar ethoxy substitution | Antitumor effects |

| 5-Aryl-pyrazoles | Various aryl substitutions | Anti-inflammatory properties |

The unique structural features of this compound contribute to its distinct biological activities compared to other pyrazole derivatives.

Q & A

Q. Critical Conditions :

- Temperature : Schiff base formation requires reflux (70–80°C) to drive imine bond formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation while minimizing side reactions .

How can X-ray crystallography and SHELX refinement protocols be applied to resolve structural ambiguities in this compound?

Basic Research Question

For crystal structure determination:

Data Collection : Use high-resolution (≤1.0 Å) X-ray diffraction data to resolve electron density for the pyrazole and pyridyl moieties.

SHELX Workflow :

- SHELXD : Solve phases via dual-space methods for small molecules.

- SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .

Validation Tools : Utilize the CCDC Mercury software to analyze hydrogen bonding and π-π stacking interactions between the ethoxyphenyl and pyridyl groups .

Common Pitfalls : Over-refinement of twinned crystals can distort the pyrazole ring geometry; apply TWIN/BASF commands in SHELXL to correct .

What methodological strategies can address low yields in the final Schiff base formation step?

Advanced Research Question

Issue : Low yields often stem from steric hindrance from the pyridin-4-yl group or competing side reactions.

Solutions :

- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance imine formation kinetics .

- Solvent Screening : Switch to THF or DCM to reduce polarity and favor Schiff base precipitation.

- Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. 12 hours) and improve yields by 15–20% .

- Purification : Use column chromatography with silica gel (ethyl acetate:hexane, 3:7) to isolate the product from unreacted starting materials .

How should researchers reconcile discrepancies between computational docking predictions and experimental binding assays for this compound?

Advanced Research Question

Case Study : If docking suggests strong binding to a kinase but assays show weak inhibition:

Validation of Docking Parameters :

- Re-dock using induced-fit models (e.g., Schrödinger Suite) to account for protein flexibility .

- Compare binding poses with co-crystallized ligands from PDB databases.

Experimental Reassessment :

- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and rule out false positives from fluorescence-based assays.

- Test against mutant kinases to confirm binding site specificity .

Contradiction Analysis : If disparities persist, evaluate solvent accessibility of the predicted binding pocket via molecular dynamics simulations .

What in vitro assays are optimal for evaluating this compound’s kinase inhibitory activity, and how can off-target effects be minimized?

Advanced Research Question

Assay Selection :

Q. Reducing Off-Target Effects :

- Counter-Screening : Test against structurally related kinases (e.g., PKA, PKC) to assess selectivity .

- Dose-Response Curves : Use IC50 values to differentiate primary targets (nM range) from secondary targets (µM range).

- Negative Controls : Include inactive analogs (e.g., methylated pyrazole derivatives) to validate structure-activity relationships .

How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Advanced Research Question

Solubility Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.